molecular formula C5H8O B7802843 1-Methoxy-1,3-butadiene CAS No. 10034-09-0

1-Methoxy-1,3-butadiene

Cat. No.: B7802843
CAS No.: 10034-09-0
M. Wt: 84.12 g/mol
InChI Key: KOCUMXQOUWPSLK-SNAWJCMRSA-N
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Description

1-Methoxy-1,3-butadiene (CAS: 3036-66-6) is a conjugated diene with a methoxy (-OCH₃) substituent at the 1-position. It is a colorless liquid with a boiling point of 91°C and a density of 0.83 g/cm³ (relative to water) . The compound is highly flammable, forming explosive vapor-air mixtures, and requires careful handling to avoid ignition sources .

This compound is widely utilized in organic synthesis, particularly in Diels-Alder (DA) and hetero-Diels-Alder reactions, where its electron-rich nature enhances reactivity with electron-deficient dienophiles. It is instrumental in synthesizing heterocyclic compounds, anthracycline antibiotics, and naphthoquinones . Additionally, it serves as a tool for studying enzyme interactions, including DNA replication enzymes and cytochrome P450 systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-1-methoxybuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCUMXQOUWPSLK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045261
Record name (1E)-1-Methoxybuta-1,3-diene
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3036-66-6, 10034-09-0
Record name 1-Methoxy-1,3-butadiene
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Record name (E)-1-Methoxy-1,3-butadiene
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Record name (1E)-1-Methoxybuta-1,3-diene
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Record name Buta-1,3-dienyl methyl ether
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Record name 1-METHOXY-1,3-BUTADIENE
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via thermal elimination of methanol from 1,1,3-trimethoxybutane, facilitated by acidic sites on the barium silicate surface. Optimal pyrolysis occurs at 140–160°C, with the catalyst composition critically influencing product distribution. A BaO:5SiO₂ molar ratio maximizes this compound formation, achieving 80% isolated yield. Lower silica content (BaO:2SiO₂) reduces selectivity due to excessive cracking, while higher silica (BaO:10SiO₂) diminishes catalytic activity.

Table 1: Catalyst Composition Effects on Pyrolysis Yield

Catalyst (BaO:SiO₂)Temperature (°C)Yield (%)
1:214045
1:514080
1:1014036

Data adapted from pyrolysis studies of 1,1,3-trimethoxybutane.

Isomer Formation and Isolation

The reaction produces both cis- and trans-1-methoxy-1,3-butadiene isomers in a 60:40 ratio. Separation is achieved via fractional distillation under reduced pressure (boiling point: 91°C at lit. conditions). Maleic anhydride trapping confirms isomer identity, with the trans isomer exhibiting faster Diels-Alder reactivity.

ParameterValue
CatalystKHSO₄ (0.1 g)
Temperature140°C
Conversion Efficiency58%
Product Purity>95% (GC analysis)

Data derived from patent literature.

Relevance to this compound Synthesis

Though yielding the 2-methoxy regioisomer, this method highlights the role of Brønsted acids in facilitating ether cleavage. Substituting 1,3,3-trimethoxybutane with 1,1,3-trimethoxybutane could theoretically redirect selectivity toward the 1-methoxy isomer, though such modifications remain unexplored in published works.

Industrial-Scale Purification Techniques

Post-synthesis purification of this compound presents challenges due to its volatility (boiling point: 91°C) and tendency to polymerize. Industrial protocols employ inhibitor-stabilized distillation and solvent extraction.

Inhibitor-Stabilized Distillation

Coating activated charcoal with 4-tert-butylcatechol (TBC) prevents polymerization during storage and distillation. TBC (0.1–1% w/w) extends shelf life to >17 days at ambient temperatures while maintaining >94% recovery under refrigeration.

Extractive Distillation

Aqueous acetonitrile or N-methyl-2-pyrrolidone (NMP) enhances separation from C₄ hydrocarbon streams. For example, a 99.5% pure product is obtained via:

  • Extractive column : Removes butanes/butenes overhead.

  • Solvent stripper : Recovers this compound and methyl acetylene.

  • Topping column : Separates methyl acetylene, yielding pharmaceutical-grade diene.

Emerging Catalytic Approaches

Recent patent activity suggests interest in heterogeneous catalysts for one-pot synthesis. WO2012/88680 discloses a tandem acetalization-dehydration process using zeolite-supported sulfonic acids, though yields remain unpublished .

Chemical Reactions Analysis

Hydrolysis Mechanism and Product Analysis

1-Methoxy-1,3-butadiene undergoes hydrolysis in aqueous acidic media through a conventional vinyl ether mechanism :

  • Rate-determining δ-hydron transfer to the terminal carbon of the conjugated diene system.

  • Rapid formation and decomposition of a hemiacetal intermediate.

  • Final liberation of crotonaldehyde (trans-2-butenal) as the sole aldehyde product (>98% yield) .

Key evidence :

  • NMR analysis of reaction products confirmed exclusive formation of crotonaldehyde, with no detectable 3-butenal .

  • Isotope effects (k<sub>H+</sub>/k<sub>D+</sub> = 2.60 for cis- and 3.52 for trans-isomers) support rate-determining protonation .

Kinetic Behavior and Catalysis

Reaction rates are linearly dependent on acid concentration and exhibit general acid catalysis.

Table 1: Catalytic Coefficients for Hydrolysis at 25°C

Catalysttrans-Isomer (k/10⁻⁴ M⁻¹s⁻¹)cis-Isomer (k/10⁻⁴ M⁻¹s⁻¹)
Hydronium ion (H₃O⁺)9.13 ± 0.204.75 ± 0.20
Formic acid3.18 ± 0.12
Cyanoacetic acid1.23 ± 0.06

Key observations :

  • Brønsted relationship for trans-isomer hydrolysis in carboxylic acid buffers yields α = 0.59 ± 0.02, consistent with rate-limiting proton transfer .

  • Reactivity hierarchy : trans-isomer reacts 18.3× faster than cis-isomer due to stereoelectronic effects .

Comparative Reactivity with Monoenylic Analogs

The conjugated diene system significantly reduces hydrolysis rates compared to monoenyl ethers:

CompoundRelative Reactivity (k<sub>H+</sub>)
Methyl vinyl ether1 (Reference)
trans-1-Methoxy-1,3-butadiene1/8.3
cis-1-Methoxy-1,3-butadiene1/160

This rate retardation (8.3–160×) arises from:

  • Stabilization of the reactant by conjugation across the diene system.

  • Reduced transition-state stabilization due to delocalization disruption .

Stereochemical and Isotopic Effects

  • Isomerization : trans-isomer hydrolyzes faster despite being thermodynamically more stable, reversing the trend seen in monoenyl ethers .

  • Deuterium isotope effects : Normal isotope effects (k<sub>H+</sub>/k<sub>D+</sub> > 1) confirm proton transfer as the rate-limiting step .

Industrial and Mechanistic Implications

The observed rate reduction in dienyl ethers supports hypotheses explaining alternative reaction pathways in polyenyl ethers like fecapentaene-12. These findings highlight how extended conjugation:

  • Disfavors conventional hydrolysis mechanisms.

  • Promotes novel reaction pathways in complex polyenes .

Scientific Research Applications

Catalytic Processes

The use of 1-methoxy-1,3-butadiene in catalytic reactions has been extensively studied. Its applications include:

  • Palladium-Catalyzed Reactions : Research indicates that this compound can act as a substrate in palladium-catalyzed reactions to produce valuable chemicals like octenes and lactones. The efficiency of these reactions can be enhanced by modifying the ligands used in the palladium complex .
  • Methoxymercuration : This process involves the addition of mercuric salts to 1,3-butadiene to yield methoxy-substituted products. Such reactions are crucial for synthesizing complex organic molecules .

Polymer Chemistry

Due to its reactivity, this compound is utilized in polymer synthesis:

  • Production of Polymeric Materials : It serves as a monomer for the synthesis of polymers through various polymerization techniques. The resulting polymers exhibit unique properties suitable for applications in materials science .

Case Study 1: Telomerization Reaction

A study conducted on the telomerization of 1,3-butadiene with methanol demonstrated that using specific phosphine ligands could significantly enhance product selectivity and yield. For instance, introducing methoxy substituents on phosphine ligands improved the conversion rates by up to 26% and selectivity for target products by 15% .

Case Study 2: Nucleophilic Addition

In another study focusing on nucleophilic addition reactions involving this compound, researchers successfully generated C-1 substituted products using reactive carbanions. This method showcased the compound's versatility as an intermediate in synthesizing more complex organic structures .

Mechanism of Action

The mechanism of action of 1-Methoxy-1,3-butadiene involves its reactivity due to the presence of conjugated double bonds and the methoxy group. These features make it a versatile reagent in various chemical reactions. The methoxy group can donate electron density, making the compound more reactive in electrophilic addition reactions.

Comparison with Similar Compounds

1-Methoxy-1,3-butadiene vs. 1,1-Dimethoxy-1,3-butadiene

  • Substituent Effects : The methoxy group in this compound donates electrons via resonance, increasing the electron density of the diene system. In contrast, 1,1-dimethoxy-1,3-butadiene has two methoxy groups, further amplifying electron density and altering frontier molecular orbital (FMO) coefficients. This leads to distinct regioselectivity in cycloadditions .
  • Reactivity: 1,1-Dimethoxy-1,3-butadiene exhibits higher reactivity in DA reactions due to enhanced electron donation, favoring nucleophilic pathways. However, steric hindrance from the two methoxy groups may reduce reaction rates with bulky dienophiles .

This compound vs. 1-Trimethylsilyloxy-1,3-butadiene

  • Electronic Profile: The trimethylsilyloxy (-OSiMe₃) group is electron-withdrawing due to its inductive effect, reducing the diene's electron density compared to the methoxy-substituted analog. This shifts reactivity toward electron-rich dienophiles .
  • Stability : The silyloxy group enhances thermal stability, making 1-trimethylsilyloxy-1,3-butadiene less prone to polymerization under harsh conditions .

Reactivity in Diels-Alder Reactions

Compound Dienophile Example Activation Energy (ΔEa) Regioselectivity Key Reference
This compound Acrylonitrile 17 kcal/mol "Ortho" adduct dominance
1-Acetoxy-1,3-butadiene Acyl-1,4-benzoquinones Not reported High yield, regiospecific
1-Trimethylsilyloxy-1,3-butadiene Ethyl thioxoacetate Not reported Mixture of isomers
1,1-Dimethoxy-1,3-butadiene Acrolein Higher than 1-methoxy Exclusively endo products
  • Regioselectivity: this compound exhibits "ortho" selectivity in reactions with acrylonitrile, attributed to FMO alignment where the methoxy group directs electron density to specific carbons . In contrast, 1-acetoxy-1,3-butadiene favors regiospecific adducts with quinones due to steric and electronic effects .
  • Activation Energy : The reaction of this compound with Z-2-butenal has a lower ΔEa (17 kcal/mol) compared to 4-methoxypenta-1,3-diene (23 kcal/mol), enabling milder reaction conditions .

Stability and Resonance Effects

  • Resonance Stabilization: The methoxy group in this compound stabilizes positive charges via resonance, except in structures where the charge resides on non-adjacent carbons (e.g., structure C in ). This contrasts with 1-trimethylsilyloxy-1,3-butadiene, where the silyloxy group provides minimal resonance stabilization .
  • Thermal Stability : this compound is less stable than its silyloxy counterpart, requiring low-temperature storage to prevent decomposition .

Biological Activity

1-Methoxy-1,3-butadiene (C5_5H8_8O) is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on mutagenicity, catalytic applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound is an ether derivative of butadiene, characterized by the presence of a methoxy group. Its structure can be represented as follows:

CH2=C(CH3)C(OCH3)=CH2\text{CH}_2=C(CH_3)-C(OCH_3)=CH_2

This configuration allows it to participate in various chemical reactions, particularly those involving electrophilic additions and polymerizations.

Mutagenicity and Toxicity

Research indicates that this compound exhibits mutagenic properties. A study highlighted that exposure to 1,3-butadiene and its derivatives can lead to genotoxic effects. For instance, the average exposure levels for workers in environments with high concentrations of butadiene were reported to be around 1 ppm (2.2 mg/m3^3), with significant implications for occupational health .

The compound's mutagenic effects are primarily attributed to its metabolic conversion into reactive epoxides, such as diepoxybutane, which can interact with DNA and potentially lead to carcinogenic outcomes .

Catalytic Applications

In addition to its biological implications, this compound is also studied for its catalytic properties. Recent studies have shown that it can serve as a substrate in various catalytic processes. For example:

  • Catalytic Transformations : The compound has been utilized in the methoxymercuration of 1,3-butadiene, leading to increased selectivity and efficiency in producing functionalized products .
  • Asymmetric Synthesis : It plays a crucial role in asymmetric synthesis reactions where high enantiomeric excess is desired. The presence of the methoxy group enhances the reactivity of the compound, allowing for more efficient synthesis pathways .

Occupational Exposure Studies

A comprehensive review of occupational exposure to butadiene derivatives indicated significant health risks associated with prolonged exposure. For instance:

  • In a study involving petrochemical workers, personal exposure levels were monitored over several years. The findings revealed that while most exposures remained below safety thresholds, certain job categories experienced levels exceeding recommended limits .
Job CategoryAverage Exposure (ppm)Maximum Exposure (ppm)
Refinery Workers0.619.9
Gasoline Handlers0.171.75

Therapeutic Potential

Emerging research suggests potential therapeutic applications for this compound in medicinal chemistry. Its unique reactivity profile allows it to be explored as a precursor for developing new pharmaceuticals that target specific biological pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-1,3-butadiene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-1,3-butadiene

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